methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Description
Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-nitrobenzoyl group, an isoindole moiety, and an oxobutanoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O6/c1-10(25)16(20(27)30-2)17-12-5-3-4-6-13(12)18(22-17)23-19(26)11-7-8-14(21)15(9-11)24(28)29/h3-9H,1-2H3,(H,22,23,26)/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDFAKOUBPWRY-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, benzoyl chloride, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group, forming 4-chloro-3-nitrobenzoyl chloride.
Amidation: The 4-chloro-3-nitrobenzoyl chloride reacts with isoindoline to form the corresponding amide.
Condensation: The amide undergoes a condensation reaction with methyl acetoacetate in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with similar compounds, such as:
Methyl (2Z)-2-[3-[(4-chloro-3-aminobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2Z)-2-[3-[(4-bromo-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxopentanoate: Similar structure but with a pentanoate ester instead of a butanoate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
